molecular formula C14H14N6O B12192359 2-{[2-(Phenylamino)pteridin-4-yl]amino}ethan-1-ol

2-{[2-(Phenylamino)pteridin-4-yl]amino}ethan-1-ol

Cat. No.: B12192359
M. Wt: 282.30 g/mol
InChI Key: BCJAUNBFAQZCPN-UHFFFAOYSA-N
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Description

2-{[2-(Phenylamino)pteridin-4-yl]amino}ethan-1-ol is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Phenylamino)pteridin-4-yl]amino}ethan-1-ol typically involves the condensation of a pteridine derivative with a phenylamine. The reaction is usually carried out in the presence of a catalyst and a solvent. One common method involves the use of a primary amine and phenol, mixed with a catalyst in a suitable solvent . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize the use of hazardous chemicals. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Phenylamino)pteridin-4-yl]amino}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the phenylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine-4,7-dione derivatives, while reduction can produce pteridine-4-ylmethanol derivatives .

Scientific Research Applications

2-{[2-(Phenylamino)pteridin-4-yl]amino}ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(Phenylamino)pteridin-4-yl]amino}ethan-1-ol involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(Phenylamino)pteridin-4-yl]amino}ethan-1-ol is unique due to its specific combination of a pteridine ring with a phenylamino group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H14N6O

Molecular Weight

282.30 g/mol

IUPAC Name

2-[(2-anilinopteridin-4-yl)amino]ethanol

InChI

InChI=1S/C14H14N6O/c21-9-8-17-13-11-12(16-7-6-15-11)19-14(20-13)18-10-4-2-1-3-5-10/h1-7,21H,8-9H2,(H2,16,17,18,19,20)

InChI Key

BCJAUNBFAQZCPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)NCCO

Origin of Product

United States

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